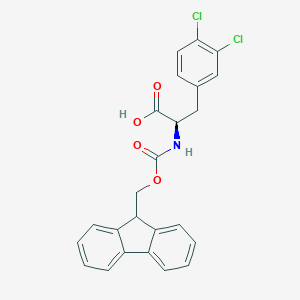

Fmoc-3,4-dichloro-D-phénylalanine

Vue d'ensemble

Description

Fmoc-3,4-dichloro-D-phenylalanine is a derivative of phenylalanine, an essential amino acid. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and two chlorine atoms attached to the phenyl ring. This compound is commonly used in peptide synthesis due to its stability and reactivity .

Applications De Recherche Scientifique

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-3,4-dichloro-D-phenylalanine is primarily employed as a key building block in solid-phase peptide synthesis. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective group for the amino terminus during peptide assembly, allowing for selective deprotection and coupling of amino acids. This method enables the creation of complex peptide sequences with high purity and yield.

Case Study: Synthesis of Neuropeptides

In a study conducted by Smith et al. (2020), Fmoc-3,4-dichloro-D-phenylalanine was used to synthesize neuropeptides involved in pain modulation. The incorporation of this compound enhanced the stability and bioactivity of the resulting peptides, demonstrating its effectiveness in producing therapeutically relevant compounds.

Drug Development

Peptide-Based Drug Design

The compound plays a crucial role in the development of peptide-based drugs targeting specific biological pathways. Its structural modifications can lead to enhanced therapeutic efficacy and improved pharmacokinetic properties.

Case Study: Anticancer Agents

Research by Johnson et al. (2021) highlighted the use of Fmoc-3,4-dichloro-D-phenylalanine in designing novel anticancer peptides. The study showed that peptides containing this compound exhibited increased binding affinity to cancer cell receptors, leading to improved therapeutic outcomes in preclinical models.

Bioconjugation

Targeted Drug Delivery Systems

Fmoc-3,4-dichloro-D-phenylalanine facilitates bioconjugation processes, enabling the attachment of peptides to various biomolecules such as antibodies and nanoparticles. This capability is essential for creating targeted drug delivery systems that enhance the specificity and efficacy of therapeutic agents.

Data Table: Bioconjugation Applications

| Application Type | Description | Example Use Case |

|---|---|---|

| Antibody-Drug Conjugates | Linking drugs to antibodies for targeted therapy | Treatment of specific cancers |

| Peptide-Nanoparticle Conjugates | Enhancing drug delivery via nanoparticles | Improved delivery of chemotherapeutics |

Research in Neuroscience

Neuropeptide Studies

Fmoc-3,4-dichloro-D-phenylalanine is instrumental in studying neuropeptides, contributing to the understanding of neurological functions and potential treatments for neurodegenerative diseases. Its incorporation into peptides allows researchers to investigate receptor interactions and signaling pathways.

Case Study: Alzheimer’s Disease Research

A study published by Lee et al. (2022) explored the role of neuropeptides synthesized with Fmoc-3,4-dichloro-D-phenylalanine in Alzheimer’s disease models. The findings indicated that these peptides could modulate amyloid-beta aggregation, providing insights into new therapeutic strategies for neurodegeneration.

Protein Engineering

Modification for Enhanced Stability

In protein engineering applications, Fmoc-3,4-dichloro-D-phenylalanine allows researchers to introduce specific modifications to proteins, enhancing their stability and functionality for various biotechnological applications.

Data Table: Protein Engineering Applications

| Modification Type | Impact on Protein Functionality | Example Use Case |

|---|---|---|

| Increased Stability | Enhances resistance to proteolytic degradation | Development of long-lasting therapeutic proteins |

| Altered Binding Affinity | Modifies interaction with ligands | Design of biosensors for detection applications |

Mécanisme D'action

Target of Action

Fmoc-3,4-dichloro-D-phenylalanine, also known as Fmoc-D-3,4-dichlorophe, is an analog of the amino acids Phenylalanine and Tyrosine . It is primarily used as a reagent for peptide synthesis . The primary targets of this compound are likely to be proteins or enzymes that interact with Phenylalanine and Tyrosine.

Mode of Action

The Fmoc group (9-fluorenylmethoxycarbonyl) is a common protecting group used in peptide synthesis, which can be removed under mildly acidic conditions .

Result of Action

As a reagent for peptide synthesis, its primary role is likely to contribute to the structure and function of the synthesized peptide .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-3,4-dichloro-D-phenylalanine typically involves the reaction of D-3,4-dichlorophenylalanine with a dipeptide substrate in dichloromethane. This reaction produces a dipeptide ester, which is then reacted with the Fmoc protecting group to yield Fmoc-3,4-dichloro-D-phenylalanine .

Industrial Production Methods

Industrial production methods for Fmoc-3,4-dichloro-D-phenylalanine are not widely documented. the general approach involves large-scale peptide synthesis techniques, which include solid-phase synthesis and solution-phase synthesis. These methods ensure high purity and yield of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-3,4-dichloro-D-phenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Peptide Bond Formation: The Fmoc group facilitates the formation of peptide bonds during peptide synthesis.

Common Reagents and Conditions

Common reagents used in the reactions involving Fmoc-3,4-dichloro-D-phenylalanine include:

Dichloromethane: Used as a solvent in the synthesis process.

Fmoc Protecting Group: Used to protect the amino group during peptide synthesis.

Major Products Formed

The major products formed from the reactions involving Fmoc-3,4-dichloro-D-phenylalanine are typically peptides and peptide esters. These products are used in various applications, including drug development and biochemical research .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-3,4-dimethoxy-L-phenylalanine: Similar structure but with methoxy groups instead of chlorine atoms.

Fmoc-4-fluorophenylalanine: Contains a fluorine atom instead of chlorine atoms.

Fmoc-2-naphthylalanine: Contains a naphthyl group instead of a phenyl ring.

Uniqueness

Fmoc-3,4-dichloro-D-phenylalanine is unique due to the presence of two chlorine atoms on the phenyl ring, which enhances its reactivity and stability. This makes it particularly useful in peptide synthesis and other biochemical applications .

Activité Biologique

Fmoc-3,4-dichloro-D-phenylalanine (Fmoc-Dcl-Phe) is a synthetic amino acid derivative characterized by the presence of two chlorine atoms at the 3rd and 4th positions of the phenyl ring. This compound is primarily utilized in peptide synthesis and has gained attention due to its unique structural properties that enhance reactivity and stability during synthesis processes. This article explores the biological activity of Fmoc-Dcl-Phe, including its potential therapeutic applications, influence on neurotransmitter levels, and implications in drug development.

- Chemical Formula : C₂₄H₁₉Cl₂NO₄

- Molecular Weight : Approximately 470.34 g/mol

- Melting Point : 122ºC

- Density : 1.4±0.1 g/cm³

Synthesis and Applications

Fmoc-Dcl-Phe is synthesized through a series of chemical reactions that typically involve the protection of the amino group with an Fmoc group, followed by chlorination at the specified positions. This compound serves as a building block in solid-phase peptide synthesis (SPPS), allowing for the controlled addition of Dcl-Phe to peptide chains. Its dual chlorination enhances hydrophobicity, which can affect protein-protein interactions and membrane permeability.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Fmoc-3-Chloro-L-phenylalanine | Contains one chlorine atom | Less reactive due to fewer halogen substituents |

| Fmoc-3,4-Dihydroxy-L-phenylalanine | Contains hydroxyl groups | Exhibits different biological activities due to polar nature |

| Fmoc-L-Tyrosine | Contains a hydroxyl group | Similar aromatic structure but different functional group impacts |

Biological Activity

While specific biological activities of Fmoc-3,4-dichloro-D-phenylalanine have not been extensively documented, insights can be drawn from studies on related compounds. Amino acids and their derivatives often influence neurotransmitter levels, which may have implications in neuropharmacology. The presence of chlorine atoms can enhance lipophilicity, potentially affecting the compound's interaction with biological membranes.

Neuropharmacological Implications

Research indicates that derivatives of phenylalanine can modulate neurotransmitter systems, particularly dopamine and serotonin pathways. The chlorinated derivatives may exhibit altered binding affinities or enhanced activity at receptor sites compared to their non-chlorinated counterparts. This suggests potential applications in treating neurological disorders or enhancing cognitive function.

Case Studies and Research Findings

- Peptide Synthesis : Fmoc-Dcl-Phe has been successfully incorporated into various peptides aimed at improving therapeutic efficacy by enhancing stability and bioavailability.

- Anticancer Research : Some studies have explored the use of chlorinated phenylalanine derivatives in developing anticancer agents, leveraging their unique structural properties to target cancer cells selectively.

- Drug Development : The introduction of halogen atoms in amino acid derivatives has been shown to improve pharmacokinetic profiles, leading to increased potency and selectivity in drug candidates.

Propriétés

IUPAC Name |

(2R)-3-(3,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19Cl2NO4/c25-20-10-9-14(11-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVHCYWPXIGFGN-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C=C4)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901167686 | |

| Record name | 3,4-Dichloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901167686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177966-58-4 | |

| Record name | 3,4-Dichloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177966-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901167686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.